molecular formula C7H9NO2 B1602872 5-ethyl-1H-pyrrole-2-carboxylic acid CAS No. 630128-54-0

5-ethyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1602872
M. Wt: 139.15 g/mol
InChI Key: ZUSDXYWZVXGILO-UHFFFAOYSA-N
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Description

“5-ethyl-1H-pyrrole-2-carboxylic acid” is an organic compound . It is a derivative of pyrrole-2-carboxylic acid, which is a monocarboxylic acid of pyrrole . The compound is a white solid .


Synthesis Analysis

The synthesis of alkyl 1H-pyrrole-2-carboxylates, which includes 5-ethyl-1H-pyrrole-2-carboxylic acid, can be achieved in quantitative yield by reactions of 1H-pyrrole, 2-acetyl-1H-pyrrole, and 1-methyl-1H-pyrrole with carbon tetrachloride and aliphatic alcohols in the presence of iron-containing catalysts .


Molecular Structure Analysis

The molecular structure of 5-ethyl-1H-pyrrole-2-carboxylic acid is characterized by a pyrrole ring and its carboxyl substituent being close to coplanar . The InChI code for this compound is 1S/C7H9NO2/c1-2-5-3-4-6 (8-5)7 (9)10/h3-4,8H,2H2,1H3, (H,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-ethyl-1H-pyrrole-2-carboxylic acid include a molecular weight of 139.15 . It is a white solid . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Chemistry

  • General Synthesis : A general synthesis of 1H-pyrrole-2-carboxylic acid derivatives, including 5-ethyl-1H-pyrrole-2-carboxylic acid, involves the reaction between substituted 2H-azirines and enamines, yielding the title compounds in moderate to high yields. The molecular structure of related compounds, such as ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, has been studied (Law et al., 1984).
  • Microwave Irradiation Synthesis : Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, closely related to the subject compound, can be synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation. The mechanism of this synthesis has been verified through NMR and EIMS experiments (Khajuria et al., 2013).

Applications in Drug Synthesis

  • Antibacterial Activity : Compounds synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, a similar compound, have shown antibacterial activity in vitro. This indicates potential applications in developing new antibacterial agents (Toja et al., 1986).
  • Saxagliptin Synthesis : Biocatalytic methods using 4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid derivatives have been developed for synthesizing Saxagliptin, a dipeptidyl peptidase IV inhibitor. This highlights the role of pyrrole derivatives in synthesizing important pharmaceuticals (Gill & Patel, 2006).

Development of Antimicrobial Agents

  • New Derivatives of Pyrrole : Derivatives of pyrrole, including those with modifications involving chlorine, amide, and 1,3-oxazole fragments, have been synthesized and found effective as antimicrobial agents. This demonstrates the applicability of pyrrole derivatives in antimicrobial research (Biointerface Research in Applied Chemistry, 2020).

Safety And Hazards

The safety information for 5-ethyl-1H-pyrrole-2-carboxylic acid includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-ethyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-5-3-4-6(8-5)7(9)10/h3-4,8H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSDXYWZVXGILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609702
Record name 5-Ethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1H-pyrrole-2-carboxylic acid

CAS RN

630128-54-0
Record name 5-Ethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NA Magnus, MA Staszak, UE Udodong… - … process research & …, 2006 - ACS Publications
… 3-(4-Bromophenyl)-4-cyano-5-ethyl-1H-pyrrole-2-carboxylic Acid Ethyl Ester (13). Preparation of enolate 17: Under a nitrogen atmosphere, potassium tert-butoxide (13.097 kg, 117.29 …
Number of citations: 34 pubs.acs.org

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